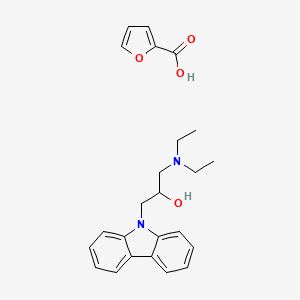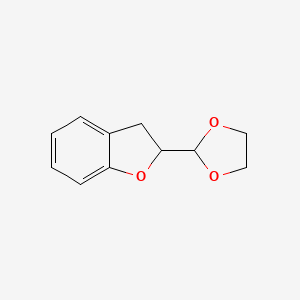
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide, commonly known as DFP-10917, is a small molecule inhibitor of the oncogenic transcription factor STAT3. This compound has been extensively studied due to its potential use as an anticancer agent.
Mecanismo De Acción
DFP-10917 binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This prevents the transcription factor from binding to DNA and activating the expression of genes that promote cancer cell survival and proliferation. In addition, DFP-10917 has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
DFP-10917 has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, DFP-10917 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFP-10917 is its specificity for STAT3, which reduces the risk of off-target effects. However, its low yield and poor solubility in water can make it challenging to work with in the lab. In addition, its potential toxicity and lack of clinical data limit its use in human studies.
Direcciones Futuras
Could include the development of more potent and selective STAT3 inhibitors, as well as the investigation of combination therapies that include DFP-10917. In addition, the use of DFP-10917 as a tool compound to study the role of STAT3 in cancer biology could provide valuable insights into the development of new cancer therapies.
Métodos De Síntesis
DFP-10917 is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, 4-dodecoxybenzaldehyde, which is then reacted with 2-fluorobenzonitrile to form the cyano-substituted intermediate. The final step involves the reaction of the cyano-substituted intermediate with (E)-3-(2-fluorophenyl)acrylic acid to form DFP-10917. The overall yield of this process is around 5%.
Aplicaciones Científicas De Investigación
DFP-10917 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in various types of cancer. Inhibition of STAT3 activity can lead to the downregulation of genes that promote cell proliferation, survival, and angiogenesis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O2/c1-2-3-4-5-6-7-8-9-10-13-20-33-25-18-16-23(17-19-25)21-24(22-30)28(32)31-27-15-12-11-14-26(27)29/h11-12,14-19,21H,2-10,13,20H2,1H3,(H,31,32)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWXRCHXPBGMV-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)
![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)
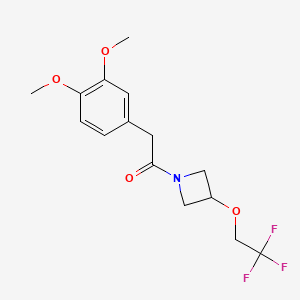
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)
![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454959.png)
![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)
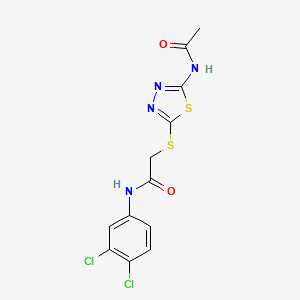
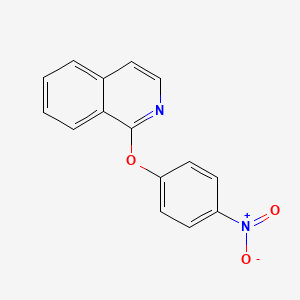
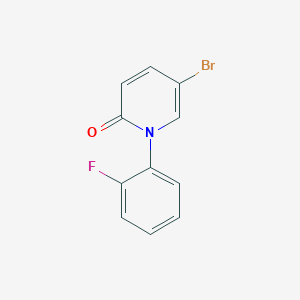
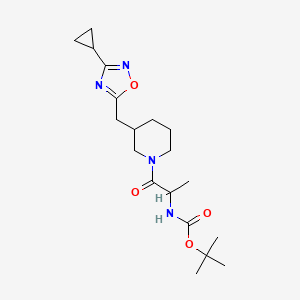
![3-(4-Tert-butylphenyl)-8-[(3-chloro-4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)
